6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
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Overview
Description
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a 3-methylphenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chlorobenzo[de]isoquinoline-1,3-dione and 3-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-chlorobenzo[de]isoquinoline-1,3-dione with 3-methylphenylboronic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[de]isoquinoline core.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield hydroquinone derivatives.
Scientific Research Applications
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Fluorescent Properties: In materials science, the compound’s fluorescence is attributed to its conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylbenzo[de]isoquinoline-1,3-dione: Similar structure but lacks the 3-methyl group on the phenyl ring.
2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but lacks the chloro substituent at the 6th position.
6-Nitro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but has a nitro group instead of a chloro group at the 6th position.
Uniqueness
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both the chloro substituent and the 3-methylphenyl group, which confer specific chemical and physical properties. These structural features can influence its reactivity, biological activity, and material properties, making it a valuable compound for various applications.
Biological Activity
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a synthetic compound belonging to the class of benzoisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12ClNO2
- Molecular Weight : 321.76 g/mol
- CAS Number : [11900942]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. A systematic review on alkaloids showed that isoquinoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | MIC (mg/mL) | Reference |
---|---|---|---|
6-Chloro-2-(3-methylphenyl) ... | E. coli | 0.0195 | |
Compound A | Bacillus mycoides | 0.0048 | |
Compound B | C. albicans | 0.039 |
The compound demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects on microbial growth.
Anticancer Activity
The anticancer properties of benzoisoquinoline derivatives have been explored extensively. Research indicates that these compounds can inhibit specific bromodomains associated with cancer cell proliferation.
The proposed mechanism involves the inhibition of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression related to cancer progression. Inhibiting these proteins can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
-
Case Study on BRD4 Inhibition :
- A study investigated the effects of various benzoisoquinoline derivatives on BRD4 inhibition, revealing that the presence of halogen substituents significantly enhances biological activity.
- Results indicated that compounds with chlorine substitutions exhibited higher potency against cancer cell lines compared to their unsubstituted counterparts.
- Multi-targeted Approaches :
Properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c1-11-4-2-5-12(10-11)21-18(22)14-7-3-6-13-16(20)9-8-15(17(13)14)19(21)23/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOUPQTORXXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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